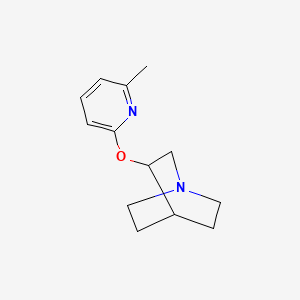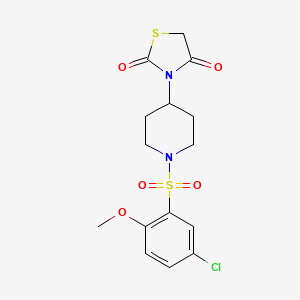
3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, also known as CMPD 1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazolidine-2,4-dione derivatives have shown potential in anticancer studies. For instance, derivatives synthesized through reactions involving indole and various aldehydes demonstrated anticancer activity against the MCF-7 human breast cancer cell line, highlighting their potential in inhibiting topoisomerase-I enzyme, which is crucial for DNA replication and cell division in cancer cells (Kumar & Sharma, 2022). Another study reported the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives with significant antiproliferative activity against various carcinoma cell lines, underscoring the importance of the nitro group on the thiazolidinone moiety for antiproliferative activity (Chandrappa et al., 2008).
Antimicrobial Activity
Several studies have explored the antimicrobial potential of thiazolidine-2,4-dione derivatives. A series of derivatives exhibited good activity against gram-positive bacteria and showed excellent antifungal activity, with specific compounds being more potent than commercial antifungal agents (Prakash et al., 2011). This suggests their potential as leads for developing new antimicrobial agents.
Antihyperglycemic and Antidiabetic Agents
Thiazolidine-2,4-dione derivatives have also been investigated for their antihyperglycemic and antidiabetic effects. Novel derivatives were evaluated as oral antihyperglycemic agents in mouse models, indicating their potential in managing diabetes (Wrobel et al., 1998). Another study focused on designing and synthesizing novel thiazolidine-2,4-dione derivatives as antidiabetic agents, demonstrating significant blood glucose reduction in a sucrose-loaded model (Kadium et al., 2022).
Propiedades
IUPAC Name |
3-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)17-6-4-11(5-7-17)18-14(19)9-24-15(18)20/h2-3,8,11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSUPAYUVZCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide](/img/structure/B2933152.png)
![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B2933153.png)
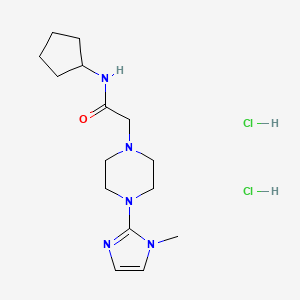
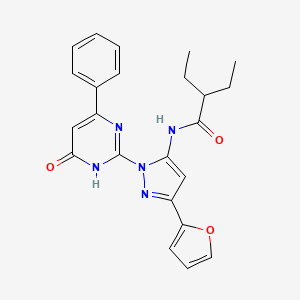
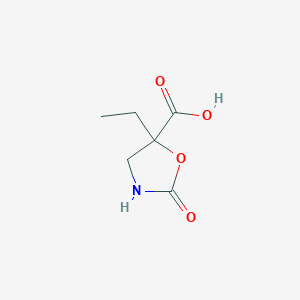


![2,6-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2933163.png)
![2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2933165.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2933167.png)

![N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

